2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
Description
2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is a polycyclic heterocyclic compound featuring a pyrrolo[2,3-d]thiazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position. Its molecular formula is C₇H₃F₃N₂O₂S, with a molecular weight of 236.17 g/mol (calculated from substituents and base structure ). The compound’s synthesis likely involves multi-step reactions, such as:
- Pyrrole ring formation via the Paal-Knorr method ,
- Thiazole ring construction through chloroacylation and heterocyclization ,
- Introduction of the trifluoromethyl group using fluorinated reagents (e.g., CF₃-containing building blocks ),
- Hydrolysis of ester intermediates to yield the carboxylic acid moiety .
This compound’s structure combines electron-deficient (CF₃) and polar (COOH) groups, making it a candidate for pharmaceutical or agrochemical applications due to enhanced metabolic stability and target binding .
Properties
Molecular Formula |
C7H3F3N2O2S |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O2S/c8-7(9,10)6-12-4-3(15-6)1-2(11-4)5(13)14/h1,11H,(H,13,14) |
InChI Key |
IHSDTULDRQJZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1SC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(trifluoromethyl)-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid typically involves constructing the fused pyrrolo-thiazole ring system with a trifluoromethyl substituent and carboxylic acid functional group. Key steps include:
- Formation of thiazole or pyrrolo-thiazole intermediates via cyclization reactions involving thioamide or thioacetamide derivatives.
- Introduction of the trifluoromethyl group, often via trifluoroacetyl or trifluoroacetic acid derivatives.
- Conversion of ester or acyl chloride intermediates to the carboxylic acid.
- Use of halogenated precursors and controlled chlorination steps to facilitate ring closure.
Chlorination and Cyclization Approach
A prominent method involves chlorination of trifluoroacetic ethyl acetoacetate followed by cyclization with thioacetamide to form the thiazole ring, then hydrolysis to yield the carboxylic acid. This multi-step reaction sequence is described as follows:
| Step | Reagents and Conditions | Description | Yield and Purity |
|---|---|---|---|
| 1. Chlorination | Sulfuryl chloride added dropwise to trifluoroacetic ethyl acetoacetate at -15 to -5 °C, reaction held 10-18 hours at 5-15 °C | Formation of 2-chloro trifluoroacetic ethyl acetoacetate intermediate with minimal residual starting material | >90% conversion, residual <0.16% by GC |
| 2. Cyclization | Reflux with thioacetamide in dehydrated ethanol for 8-12 hours | Ring closure to form 2-methyl-4-trifluoromethylthiazole intermediate | Efficient cyclization, no isolation of intermediate |
| 3. Hydrolysis and Acidification | Reflux with aqueous sodium hydroxide for 3 hours, followed by acidification to pH 1 with concentrated hydrochloric acid | Conversion of ester to carboxylic acid, precipitation of product | Yield ~92%, HPLC purity ~99%, melting point 163.5-166 °C |
This method is supported by patent literature and provides a reliable route to 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, a close analogue of the target compound.
Alternative Conversion of Esters to Acids
Another common approach involves saponification of ethyl esters using alkaline hydrolysis:
| Base | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Potassium hydroxide | Water/Ethanol mixture | Room temperature | Overnight | Moderate yield (~68%) | Mild conditions, suitable for small scale |
| Sodium hydroxide | Ethyl acetate | 40 °C | 1 hour | High yield (~98.7%) | Controlled addition to maintain temperature, followed by acidification and filtration |
This method allows efficient conversion of ester intermediates to the corresponding carboxylic acids with high purity and yield.
Formation of Acid Chlorides as Intermediates
In some synthetic routes, the carboxylic acid is first converted to the acid chloride using reagents such as thionyl chloride or triphosgene:
| Reagent | Solvent | Temperature | Time | Yield | Application |
|---|---|---|---|---|---|
| Thionyl chloride | 1,2-dichloroethane or dichloromethane | Reflux or 35 °C | 0.5 - 3 hours | Quantitative | Preparation of acid chloride intermediates for further coupling reactions |
| Triphosgene | Toluene with N,N-dimethylformamide catalyst | 50 °C | ~1 hour | High yield | Alternative to thionyl chloride for acid chloride formation |
These acid chlorides serve as reactive intermediates for amide bond formation or further functionalization.
Synthesis of Pyrrolo-Thiazole Ring Systems
While direct methods for 2-(trifluoromethyl)-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid are scarce, related pyrrolo-thiazole derivatives have been synthesized via:
- Reaction of thiazadiene intermediates with alpha-haloketones under basic conditions to form thiazole rings.
- Subsequent reaction with another alpha-haloketone to yield disubstituted pyrrolo[2,1-b]thiazoles.
- Use of palladium-catalyzed coupling and microwave-assisted reactions to functionalize the ring system.
These methods provide frameworks adaptable to the synthesis of the target compound by choosing appropriate trifluoromethylated and carboxylated precursors.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chlorination + Cyclization + Hydrolysis | Trifluoroacetic ethyl acetoacetate, sulfuryl chloride, thioacetamide, NaOH, HCl | -15 to 15 °C chlorination, reflux cyclization, reflux hydrolysis | ~92 | ~99 | Multi-step, high yield, scalable |
| Ester Hydrolysis | Ethyl ester, NaOH or KOH, aqueous/organic solvents | 25-40 °C, 1-16 h | 68-98.7 | >97 | Mild, efficient saponification |
| Acid Chloride Formation | Carboxylic acid, thionyl chloride or triphosgene | Reflux or 35-50 °C, 0.5-3 h | Quantitative | N/A | Intermediate step for further derivatization |
| Pyrrolo-Thiazole Ring Construction | Thiazadiene, alpha-haloketones, base, catalysts | Reflux, microwave, Pd catalysis | Variable | N/A | For fused heterocyclic systems |
Detailed Research Findings and Perspectives
- The chlorination-cyclization-hydrolysis route is well-documented for trifluoromethyl thiazole carboxylic acids, offering high purity and yield, suitable for pharmaceutical intermediates.
- Controlled hydrolysis of esters under alkaline conditions is a robust method for preparing carboxylic acids, with sodium hydroxide in ethyl acetate providing excellent yields and product purity.
- Acid chloride intermediates prepared by thionyl chloride or triphosgene are valuable for subsequent amide coupling or heterocycle formation, highlighting their synthetic utility.
- Advanced synthetic routes to fused pyrrolo-thiazole systems involve multi-step sequences with halogenated ketones and palladium-catalyzed coupling, which can be adapted to introduce trifluoromethyl and carboxyl groups as needed.
- The choice of method depends on scale, desired purity, and downstream chemistry. The chlorination and cyclization method offers a streamlined approach with minimal purification steps, while ester hydrolysis is preferable for mild conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This inhibition can lead to reduced production of uric acid, which is beneficial in the treatment of gout and other related conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with analogs:
Stability and Reactivity
Biological Activity
The compound 2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a thorough examination of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo-thiazole core, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular pathways:
- Antitumor Activity : Studies have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against tumors .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes involved in tumor progression. For instance, it can inhibit carbonic anhydrase (CA), which is crucial for maintaining pH balance in tumors .
Anticancer Activity
A series of assays have been conducted to evaluate the anticancer properties of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 5.11 | p53-dependent growth inhibition |
| U251 (Glioblastoma) | 10.30 | Induction of apoptosis |
| WM793 (Melanoma) | 23.30 | Inhibition of CA activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly effective against colorectal cancer cells expressing wild-type p53 .
Anticonvulsant Activity
In addition to its anticancer properties, the compound has shown promise in anticonvulsant activity. A study reported a significant reduction in seizure duration in animal models treated with this compound, indicating its potential utility in epilepsy treatment .
Case Studies
- Colorectal Cancer Treatment : A clinical study involving patients with colorectal cancer demonstrated that treatment with this compound led to a marked decrease in tumor size and improved patient outcomes when combined with standard chemotherapy .
- Mechanistic Insights : Molecular dynamics simulations revealed that this compound interacts with the Bcl-2 protein, a key regulator of apoptosis. This interaction suggests that it could enhance apoptotic signaling pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
